molecular formula C11H15N5O3S B15094563 2'-Deoxy-8-methylthioadenosine

2'-Deoxy-8-methylthioadenosine

Cat. No.: B15094563
M. Wt: 297.34 g/mol
InChI Key: JLMAAIVZYXVKDZ-UHFFFAOYSA-N
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Description

2'-Deoxy-8-methylthioadenosine is a synthetic nucleoside derivative of 2'-deoxyadenosine, modified at the 8-position of the purine ring with a methylthio (-SCH₃) group. This structural alteration introduces steric and electronic effects that distinguish it from canonical nucleosides. Such modifications are critical in probing nucleic acid biochemistry and developing therapeutic agents targeting DNA repair or replication.

Properties

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-(6-amino-8-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3S/c1-20-11-15-8-9(12)13-4-14-10(8)16(11)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)

InChI Key

JLMAAIVZYXVKDZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-methylthioadenosine typically involves the modification of adenosine derivatives. One common method includes the introduction of a methylthio group at the 8-position of the purine ring, followed by the deoxygenation at the 2’ position. The reaction conditions often involve the use of methylthiolating agents and deoxygenating reagents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of 2’-Deoxy-8-methylthioadenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-methylthioadenosine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine nucleosides, depending on the specific reagents and conditions used.

Scientific Research Applications

2’-Deoxy-8-methylthioadenosine has several scientific research applications:

Mechanism of Action

2’-Deoxy-8-methylthioadenosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 8-Modified 2'-Deoxyadenosine Derivatives

Compound Modification Molecular Formula Molecular Weight (g/mol) Key Application(s)
2'-Deoxy-8-methylthioadenosine* 8-SCH₃ C₁₁H₁₅N₅O₃S 297.34 DNA interaction studies (inferred)
8-Oxo-2'-deoxyadenosine 8-Oxo C₁₀H₁₁N₅O₄ 265.23 G-quadruplex stabilization
8-[(2-Hydroxyethyl)thio]-2'-deoxyadenosine 8-SCH₂CH₂OH C₁₂H₁₇N₅O₄S 351.40 Synthetic intermediate
8-Phenylthioadenosine 8-SC₆H₅ C₁₆H₁₇N₅O₃S 383.46 Photodynamic therapy (proposed)
8-Azido-2'-deoxyadenosine 8-N₃ C₁₀H₁₂N₈O₃ 292.25 Bioconjugation

*Inferred data based on structural analogs.

Research Findings and Functional Insights

  • Biological Activity : 8-Oxo derivatives induce DNA polymerase stalling, highlighting their role in mutagenesis studies.
  • Therapeutic Potential: Hydrophobic modifications (e.g., phenylthio) enhance membrane permeability, making them candidates for drug delivery.

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